3-(Difluoromethoxy)benzimidamide chemical properties and structure
3-(Difluoromethoxy)benzimidamide chemical properties and structure
The following technical guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of 3-(Difluoromethoxy)benzimidamide .
Compound Class: Fluorinated Benzamidine | Target Audience: Medicinal Chemists & Process Engineers
Executive Summary
3-(Difluoromethoxy)benzimidamide is a functionalized amidine derivative characterized by the presence of a meta-positioned difluoromethoxy (
Chemical Constitution & Physical Properties[1][2][3][4][5][6][7][8]
2.1 Identity[1]
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IUPAC Name: 3-(Difluoromethoxy)benzenecarboximidamide
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CAS Number: 2137755-80-5 (Hydrochloride salt)
-
Molecular Formula:
-
Molecular Weight: 186.16 g/mol (Free base)
-
SMILES: NC(=N)c1cccc(OC(F)F)c1
2.2 Physicochemical Profile
The following data utilizes Hammett equation derivations and fragment-based predictions standard in medicinal chemistry optimization.
| Property | Value (Approx.) | Mechanistic Insight |
| pKa (Amidine) | 10.8 – 11.1 | Lower than unsubstituted benzamidine (11.6) due to the electron-withdrawing inductive effect ( |
| LogP | 1.2 – 1.5 | The |
| H-Bond Donors | 3 | 2 from the amidine ( |
| H-Bond Acceptors | 2 | Amidine nitrogen ( |
| Polar Surface Area | ~50 Ų | Favorable for CNS penetration if the amidine is masked (prodrug) or counter-balanced. |
Structural Visualization & Pharmacophore
The difluoromethoxy group is not merely a "bulky methoxy." The terminal proton is sufficiently acidic to act as a weak hydrogen bond donor, a property exploited to improve binding affinity without incurring the desolvation penalty of a hydroxyl group.[2]
Figure 1: Pharmacophore map illustrating the dual interaction mode: the cationic anchor (amidine) and the lipophilic hydrogen bond donor (
Synthetic Architecture
The synthesis of 3-(Difluoromethoxy)benzimidamide requires a strategic approach to install the labile amidine group after the fluorination step to prevent hydrolysis.
4.1 Primary Route: The Pinner Synthesis
This is the industry-standard method for converting nitriles to amidines under anhydrous conditions.
Step 1: Precursor Synthesis (Difluoromethylation)
-
Reagents: 3-Hydroxybenzonitrile, Sodium chlorodifluoroacetate (
), , DMF. -
Mechanism: In situ generation of difluorocarbene (
) which inserts into the O-H bond. -
Conditions: 90°C,
atm.
Step 2: Pinner Reaction (Amidine Formation)
-
Transformation: Nitrile
Imidate Ester Amidine.
Figure 2: Stepwise synthetic pathway from commercially available 3-hydroxybenzonitrile.
4.2 Detailed Experimental Protocol (Pinner Method)
Phase A: Imidate Formation
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Charge: Dissolve 3-(difluoromethoxy)benzonitrile (10.0 mmol) in anhydrous ethanol (20 mL).
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Activation: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Crucial: Moisture must be excluded to prevent hydrolysis to the ethyl ester.
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Incubation: Seal the vessel and stir at 0°C to room temperature for 16–24 hours.
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Verification: Monitor by TLC (disappearance of nitrile).
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Isolation: Concentrate in vacuo to remove excess HCl/EtOH. Precipitate the intermediate imidate salt with anhydrous diethyl ether.
Phase B: Ammonolysis
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Solvation: Redissolve the crude imidate salt in anhydrous ethanol (15 mL).
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Conversion: Add a solution of ammonia in ethanol (7N, 3.0 eq) dropwise at 0°C.
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Reaction: Stir at room temperature for 4–6 hours.
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Purification: Concentrate the mixture. Recrystallize the residue from Isopropanol/Ether to yield the hydrochloride salt as a white crystalline solid.
Reactivity & Stability Profile
5.1 Hydrolytic Instability
Benzimidamides are susceptible to hydrolysis under basic conditions, converting back to the amide or carboxylic acid.
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pH < 7: Stable (protonated form stabilizes the structure).
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pH > 9: Unstable. The free base is prone to nucleophilic attack by water.
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Storage: Store as the HCl salt in a desiccator at 4°C.
5.2 The Difluoromethoxy Group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
)[4]
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Metabolic Stability: The C-F bond is robust against oxidative metabolism (CYP450). The terminal hydrogen is not easily abstracted compared to a methoxy methyl group, reducing O-dealkylation rates.
-
Lipophilicity Modulation: The group acts as a "conformational lock" in some receptors, preferring a coplanar orientation with the aromatic ring due to anomeric effects between the oxygen lone pair and the C-F antibonding orbital (
).
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
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Use a fume hood when handling the free base or during the HCl gas bubbling step.
-
Wear nitrile gloves and safety goggles.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which hydrolyze the amidine).
References
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Erickson, J. A., et al. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Reports. Link
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Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
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Decato, D. A., et al. (2018). "Synthesis and stability of strongly acidic benzamide derivatives." Beilstein Journal of Organic Chemistry, 14, 523–530.[5] Link
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 3-(difluoromethyl)benzene-1-carboximidamide hydrochloride." Link
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Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link
